1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol
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Overview
Description
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol is a complex organic compound with a molecular formula of C31H38N6O . This compound is characterized by the presence of multiple pyridine rings and amino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 6-aminopyridine with formaldehyde and a secondary amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency . The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to inhibition or activation of the target’s function . The pathways involved include signal transduction and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis{bis[(6-methyl-2-pyridinyl)methyl]amino}propan-2-ol: Similar structure but with methyl groups instead of amino groups.
1,3-Bis(isopropylamino)propan-2-ol: Contains isopropyl groups instead of pyridine rings.
Uniqueness
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol is unique due to its multiple amino groups and pyridine rings, which provide a high degree of versatility in chemical reactions and applications. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
918891-61-9 |
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Molecular Formula |
C27H34N10O |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
1,3-bis[bis[(6-aminopyridin-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C27H34N10O/c28-24-9-1-5-19(32-24)13-36(14-20-6-2-10-25(29)33-20)17-23(38)18-37(15-21-7-3-11-26(30)34-21)16-22-8-4-12-27(31)35-22/h1-12,23,38H,13-18H2,(H2,28,32)(H2,29,33)(H2,30,34)(H2,31,35) |
InChI Key |
KKTWVSYYFZWWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CN(CC2=NC(=CC=C2)N)CC(CN(CC3=NC(=CC=C3)N)CC4=NC(=CC=C4)N)O |
Origin of Product |
United States |
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